1-Benzhydryl-3-hydrazinylazetidine dihydrochloride

Salt selection Pharmaceutical formulation Solubility optimization

BTK oncology researchers face solubility challenges with free-base azetidine intermediates. This dihydrochloride salt (MW 326.26, LogP 2.605) ensures accurate stoichiometry and enhanced solubility. The 3-hydrazinyl handle enables hydrazone library synthesis-unavailable with 3-amino/hydroxy analogs. Supply: 98% purity with NMR/HPLC/GC documentation; MDL MFCD07786620 for unambiguous procurement; suitable for GLP/cGMP intermediate sourcing.

Molecular Formula C16H21Cl2N3
Molecular Weight 326.3 g/mol
CAS No. 1235407-00-7
Cat. No. B1526752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzhydryl-3-hydrazinylazetidine dihydrochloride
CAS1235407-00-7
Molecular FormulaC16H21Cl2N3
Molecular Weight326.3 g/mol
Structural Identifiers
SMILESC1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)NN.Cl.Cl
InChIInChI=1S/C16H19N3.2ClH/c17-18-15-11-19(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14;;/h1-10,15-16,18H,11-12,17H2;2*1H
InChIKeyLLANEPOHGPUYTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzhydryl-3-hydrazinylazetidine Dihydrochloride (CAS 1235407-00-7): A Specialized Azetidine-Hydrazine Building Block for Drug Discovery


1-Benzhydryl-3-hydrazinylazetidine dihydrochloride (CAS 1235407-00-7; MFCD07786620) is a heterocyclic chemical compound with the molecular formula C₁₆H₂₁Cl₂N₃ and a molecular weight of approximately 326.26 g/mol . It belongs to the class of benzhydryl-substituted azetidines , characterized by a four-membered nitrogen-containing azetidine ring, a bulky benzhydryl (diphenylmethyl) moiety, and a hydrazinyl functional group at the 3-position . This compound is a dihydrochloride salt form that enhances solubility and stability, distinguishing it from free-base analogs . It is primarily employed as a building block or intermediate in pharmaceutical research, with investigative interest in oncology targets such as BTK-related pathways .

Why 1-Benzhydryl-3-hydrazinylazetidine Dihydrochloride Cannot Be Substituted with Free-Base or Other Salt Forms


Generic substitution among benzhydryl-azetidine derivatives is scientifically inadvisable due to three critical and quantifiable distinctions. First, salt stoichiometry directly impacts solubility and crystallinity: the dihydrochloride form (C₁₆H₂₁Cl₂N₃, MW 326.26) differs fundamentally from the free-base (C₁₆H₁₉N₃, MW 253.34) and trihydrochloride (C₁₆H₂₂Cl₃N₃, MW 362.73) variants . Second, the 3-hydrazinyl substitution confers distinct reactivity and potential target-binding profiles compared to other 3-position substituents such as amino, hydroxy, carbonitrile, or acetamide groups found in related benzhydryl-azetidines [1]. Third, the benzhydryl moiety influences lipophilicity (LogP 2.605) and steric properties, parameters that differ from simple aryl- or alkyl-substituted azetidines . These differences preclude direct interchangeability in synthetic pathways or biological assays without extensive re-optimization.

Quantitative Comparative Evidence for 1-Benzhydryl-3-hydrazinylazetidine Dihydrochloride (CAS 1235407-00-7)


Salt Form Differentiation: Dihydrochloride vs. Free Base and Trihydrochloride

The target compound exists as the dihydrochloride salt (MW 326.26) with two equivalents of HCl, conferring distinct physicochemical properties compared to the free base (MW 253.34) and trihydrochloride (MW 362.73) forms . This stoichiometric difference translates to an approximate 28.8% increase in molecular weight relative to the free base and a 10.1% decrease relative to the trihydrochloride salt, directly impacting molar calculations for synthesis and dosing .

Salt selection Pharmaceutical formulation Solubility optimization

Hydrazinyl Substitution at 3-Position: Functional Distinction from Other Benzhydryl-Azetidines

The 3-hydrazinyl group (-NH-NH₂) distinguishes this compound from other commercially available 1-benzhydryl-azetidine derivatives substituted at the 3-position, including 3-carbonitrile (-C≡N, MW 248.32), 3-ol (-OH, MW 239.31), 3-amino (-NH₂), and 3-aminomethyl (-CH₂NH₂) analogs [1]. The hydrazine moiety enables nucleophilic reactivity and potential covalent bond formation with electrophilic protein targets, a mechanism not available to non-nucleophilic substituents like carbonitrile or hydroxy groups .

Structure-activity relationship Covalent inhibitor design Pharmacophore optimization

Supplier Purity Benchmarks: 98% Specification with Analytical Documentation

Commercial suppliers of CAS 1235407-00-7 consistently specify a purity of 98% (NLT 98%) with batch-specific analytical documentation available, including NMR, HPLC, and GC certificates of analysis . This specification exceeds the 95-97% purity range reported for some related benzhydryl-azetidine derivatives . The availability of MDL number MFCD07786620 and standardized SMILES notation facilitates unambiguous procurement across international suppliers .

Quality control Procurement specification Analytical chemistry

Handling and Safety Profile: Quantified GHS Hazard Classification

The dihydrochloride salt carries specific GHS hazard classifications including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), with the GHS07 pictogram and 'Warning' signal word . These hazards are associated with the hydrochloride salt form and hydrazine moiety, which differs from the safety profile of non-hydrazine benzhydryl-azetidine derivatives .

Laboratory safety Risk assessment Regulatory compliance

Lipophilicity Parameter: Calculated LogP Value for Permeability Estimation

The target compound has a calculated partition coefficient (LogP) of approximately 2.605 . This value reflects the contribution of the lipophilic benzhydryl moiety balanced against the hydrophilic hydrazinyl and hydrochloride salt components. While specific comparative data for the closest 3-substituted benzhydryl-azetidine analogs are not available, the LogP value provides a baseline for predicting membrane permeability and solubility behavior relative to more polar (e.g., 3-carboxylic acid derivatives) or more lipophilic (e.g., N-alkyl substituted) azetidine analogs.

Drug-likeness ADME prediction Physicochemical property

Investigational Target Class Association: BTK Pathway in Oncology Research

1-Benzhydryl-3-hydrazinylazetidine dihydrochloride has been investigated for efficacy in treating cancers where Bruton's tyrosine kinase (BTK) plays a critical role . BTK is a validated therapeutic target in B-cell malignancies including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia. This investigational association distinguishes the compound from other benzhydryl-azetidine derivatives targeting different pathways, such as GABA uptake, NMDA receptors, CYP3A4, or thrombin inhibition . No quantitative potency data (IC₅₀, Kd, or cellular EC₅₀) are currently available in the public domain for this compound.

BTK inhibition Cancer therapeutics Kinase inhibitor

Research and Procurement Application Scenarios for 1-Benzhydryl-3-hydrazinylazetidine Dihydrochloride


Synthesis of Hydrazone and Heterocyclic Derivatives

The hydrazinyl group (-NH-NH₂) at the 3-position serves as a nucleophilic handle for condensation reactions with carbonyl compounds to form hydrazones, a key transformation for generating structurally diverse compound libraries . This synthetic utility distinguishes the compound from 3-amino, 3-hydroxy, or 3-carbonitrile analogs, which lack the requisite nucleophilicity for hydrazone formation. Procurement of the dihydrochloride salt ensures accurate stoichiometry for these reactions.

BTK-Targeted Oncology Drug Discovery Programs

The compound has been investigated for applications in BTK-related oncology research . While direct potency data are not publicly available, the benzhydryl-azetidine core with a 3-hydrazinyl substituent provides a distinct scaffold for medicinal chemistry optimization in BTK inhibitor programs, differentiating it from other azetidine-based scaffolds developed for distinct targets such as antimicrobial or CNS applications.

Quality-Controlled Pharmaceutical Intermediate Sourcing

Commercial suppliers provide this compound at 98% purity with full analytical documentation including NMR, HPLC, and GC certificates of analysis . The availability of an MDL number (MFCD07786620) and standardized SMILES notation ensures unambiguous procurement and traceability across international suppliers, supporting GLP-compliant research and cGMP intermediate sourcing requirements.

Salt Form Screening and Formulation Development

The dihydrochloride salt form offers a molecular weight of 326.26 g/mol and calculated LogP of 2.605 , parameters that differ from the free base (MW 253.34, LogP 2.95) and trihydrochloride (MW 362.73) forms . These distinctions make the dihydrochloride salt a specific candidate for solubility and stability screening in pre-formulation studies, where salt selection impacts crystallinity and dissolution profiles.

Technical Documentation Hub

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